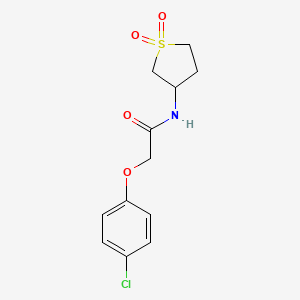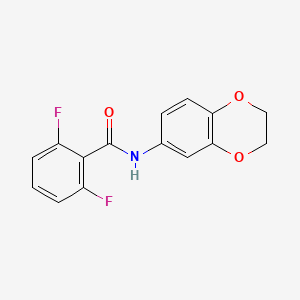
3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid, also known as FFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the class of molecules known as furoic acids and is commonly used in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid in cancer cells is not fully understood. However, studies have suggested that 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid exerts its anti-cancer activity by inhibiting the activity of various enzymes and proteins involved in cancer cell growth and proliferation. 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid has been shown to have several biochemical and physiological effects. Studies have shown that 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid can induce oxidative stress in cancer cells, leading to the activation of various signaling pathways involved in apoptosis and cell cycle arrest. 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid has also been shown to inhibit the activity of various enzymes involved in the metabolism of cancer cells, leading to the depletion of energy and nutrients required for cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid in lab experiments is its potent anti-cancer activity against a wide range of cancer cells. 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid. One area of research is the optimization of the synthesis method to improve the yield of the compound and reduce the cost of production. Another area of research is the development of novel analogs of 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid with improved anti-cancer activity and solubility. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid in cancer cells and to identify potential targets for the development of new anti-cancer drugs.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid involves the condensation of 4-fluorobenzaldehyde with 2-furoylhydrazine, followed by the cyclization of the resulting intermediate to form the final product. This method has been extensively studied and optimized to provide high yields of the compound.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid is vast and varied. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid has potent anti-cancer activity against a wide range of cancer cells, including breast, lung, and colon cancer cells. 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c15-10-5-3-9(4-6-10)8-11(14(18)19)16-13(17)12-2-1-7-20-12/h1-8H,(H,16,17)(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNQLHRMMFRUMB-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4930762.png)
![4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B4930770.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B4930786.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)
![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)


![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4930847.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)